Methyl 6-iodo-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 6-iodo-1-benzothiophene-2-carboxylate: is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur atom as a heteroatom. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylate ester group at the 2nd position of the benzothiophene ring. It has a molecular formula of C10H7IO2S and a molecular weight of 318.13 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-iodo-1-benzothiophene-2-carboxylate typically involves the iodination of a benzothiophene precursor followed by esterification. One common method involves the reaction of 6-iodo-1-benzothiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiophene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 6-iodo-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 6-iodo-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The iodine atom and the ester group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-fluoro-3-iodo-1-benzothiophene-2-carboxylate: Similar structure but with a fluorine atom at the 6th position instead of iodine.
Methyl 6-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom at the 6th position.
Uniqueness
Methyl 6-iodo-1-benzothiophene-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its fluorine and chlorine analogs . The iodine atom makes it more suitable for certain types of substitution reactions and enhances its potential biological activities .
Properties
IUPAC Name |
methyl 6-iodo-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUQPKOAHNKBRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597328 |
Source
|
Record name | Methyl 6-iodo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-94-2 |
Source
|
Record name | Methyl 6-iodobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146137-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-iodo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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